(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . Another method involves the use of tert-butyl hydroperoxide for the preparation of tert-butyl esters from benzyl cyanides under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for the efficient and controlled introduction of the tert-butoxycarbonyl group, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other substituents.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often involve nucleophilic reagents under controlled conditions to ensure selective modification of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may result in the removal or modification of existing substituents.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing for selective modification of the pyrrolidine ring. This selective modification can influence the compound’s interaction with enzymes and other proteins, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl Chloride:
tert-Butyl Esters:
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl group and the difluoropyrrolidine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H15F2NO4 |
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Molecular Weight |
251.23 g/mol |
IUPAC Name |
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 |
InChI Key |
GWBQDKLQWBESMQ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O |
Origin of Product |
United States |
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